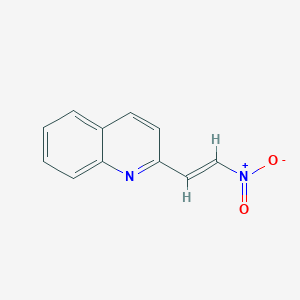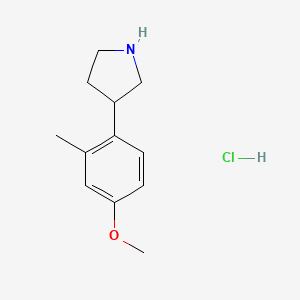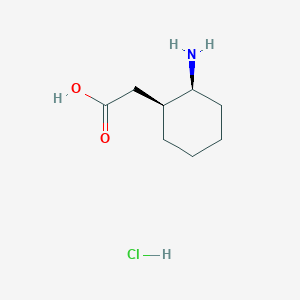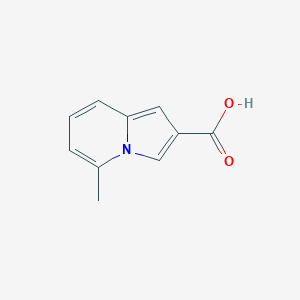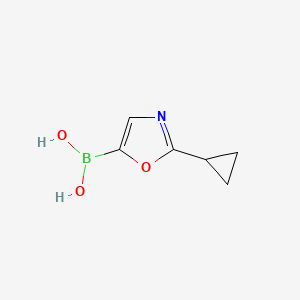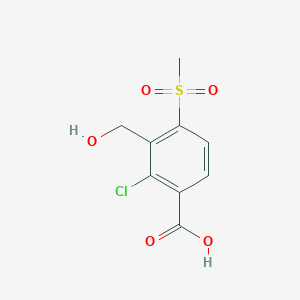
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a hydroxymethyl group, and a methanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of a suitable benzoic acid derivative followed by the introduction of the hydroxymethyl and methanesulfonyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like flow chemistry to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid involves its interaction with molecular targets and pathways within a system. The chloro and methanesulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The hydroxymethyl group may also play a role in hydrogen bonding and other intermolecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methanesulfonylbenzoic acid: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
3-Hydroxymethyl-4-methanesulfonylbenzoic acid:
2-Chloro-3-methyl-4-methanesulfonylbenzoic acid: The presence of a methyl group instead of a hydroxymethyl group alters its chemical behavior.
Uniqueness
2-Chloro-3-(hydroxymethyl)-4-methanesulfonylbenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloro and hydroxymethyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
120100-47-2 |
|---|---|
Molecular Formula |
C9H9ClO5S |
Molecular Weight |
264.68 g/mol |
IUPAC Name |
2-chloro-3-(hydroxymethyl)-4-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H9ClO5S/c1-16(14,15)7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3,11H,4H2,1H3,(H,12,13) |
InChI Key |
QTKTXHBKGBSIGF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


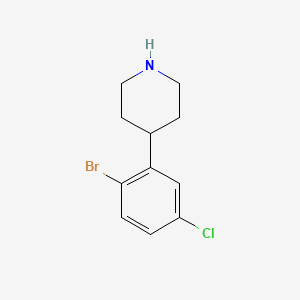
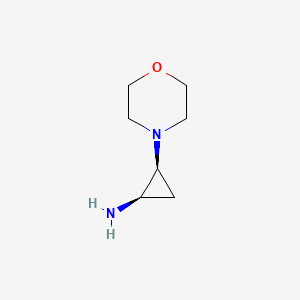
![4-Acetyl-2-[(azepan-1-yl)methyl]phenyl sulfurofluoridate](/img/structure/B13557070.png)
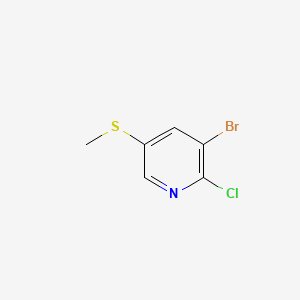
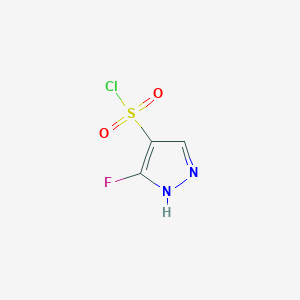
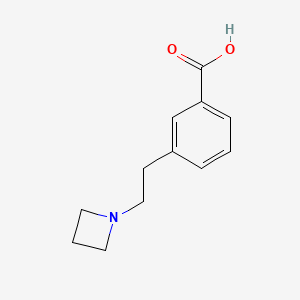
![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

